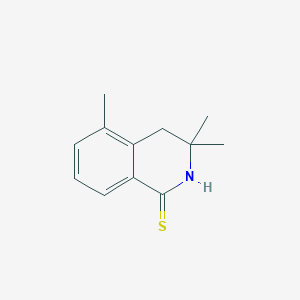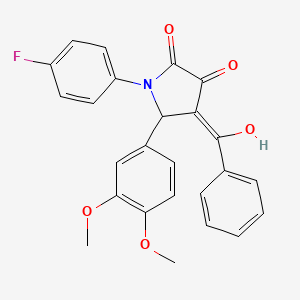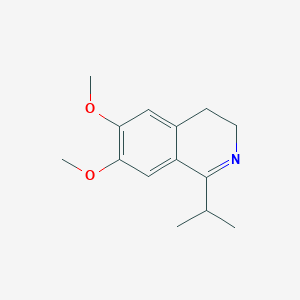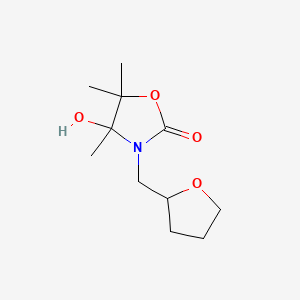
3,3,5-trimethyl-3,4-dihydroisoquinoline-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a thione group, which is a sulfur analog of a ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE involves its interaction with specific molecular targets. The thione group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Thioquinoline: A sulfur analog of quinoline.
Uniqueness
3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
3,3,5-trimethyl-2,4-dihydroisoquinoline-1-thione |
InChI |
InChI=1S/C12H15NS/c1-8-5-4-6-9-10(8)7-12(2,3)13-11(9)14/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
UXYGCZMQJQBYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NC(=S)C2=CC=C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-{2-hydroxy-5-[(E)-(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]phenyl}methylidene]amino}-4-methylphenol](/img/structure/B11102283.png)


![3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-[(4-phenylpiperazino)methyl]-1H-indol-2-one](/img/structure/B11102320.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11102338.png)
![2-Cyano-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11102341.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-methoxybenzene-4,1-diyl] diacetate](/img/structure/B11102342.png)
![N-{1-(4-hydroxyphthalazin-1-yl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide](/img/structure/B11102345.png)
![8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11102352.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl naphthalene-1-carboxylate](/img/structure/B11102353.png)
![Methyl 2-amino-4-(4-bromophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11102354.png)
![4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]benzonitrile](/img/structure/B11102361.png)
![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)](/img/structure/B11102367.png)
